molecular formula C18H12ClFN2O5 B3612896 N~2~-(4-CHLORO-2-FLUOROPHENYL)-5-[(2-NITROPHENOXY)METHYL]-2-FURAMIDE

N~2~-(4-CHLORO-2-FLUOROPHENYL)-5-[(2-NITROPHENOXY)METHYL]-2-FURAMIDE

Cat. No.: B3612896
M. Wt: 390.7 g/mol
InChI Key: LICSXYAYIPHQSY-UHFFFAOYSA-N
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Description

N~2~-(4-CHLORO-2-FLUOROPHENYL)-5-[(2-NITROPHENOXY)METHYL]-2-FURAMIDE is a synthetic organic compound characterized by the presence of a furan ring substituted with a chlorofluorophenyl group and a nitrophenoxy methyl group

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClFN2O5/c19-11-5-7-14(13(20)9-11)21-18(23)17-8-6-12(27-17)10-26-16-4-2-1-3-15(16)22(24)25/h1-9H,10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LICSXYAYIPHQSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC2=CC=C(O2)C(=O)NC3=C(C=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClFN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-CHLORO-2-FLUOROPHENYL)-5-[(2-NITROPHENOXY)METHYL]-2-FURAMIDE typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorofluorophenyl Group: This step involves the substitution of a hydrogen atom on the furan ring with a chlorofluorophenyl group using a suitable halogenating agent.

    Attachment of the Nitrophenoxy Methyl Group: The final step involves the nucleophilic substitution reaction where the nitrophenoxy methyl group is introduced onto the furan ring.

Industrial Production Methods

Industrial production of N2-(4-CHLORO-2-FLUOROPHENYL)-5-[(2-NITROPHENOXY)METHYL]-2-FURAMIDE may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and controlled reaction conditions is crucial to ensure high purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N~2~-(4-CHLORO-2-FLUOROPHENYL)-5-[(2-NITROPHENOXY)METHYL]-2-FURAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorofluorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as hydrogen gas (H~2~) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH~3~) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Conversion of the nitro group to an amino group, resulting in an amine derivative.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N~2~-(4-CHLORO-2-FLUOROPHENYL)-5-[(2-NITROPHENOXY)METHYL]-2-FURAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-(4-CHLORO-2-FLUOROPHENYL)-5-[(2-NITROPHENOXY)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the transcription and translation of genes involved in various biological functions.

Comparison with Similar Compounds

Similar Compounds

    4’-Chloro-2’-fluoroacetophenone: A structurally similar compound with a chlorofluorophenyl group.

    4-Chloro-2-fluorobenzenemethanol: Another compound with a chlorofluorophenyl group, but with different functional groups attached.

Uniqueness

N~2~-(4-CHLORO-2-FLUOROPHENYL)-5-[(2-NITROPHENOXY)METHYL]-2-FURAMIDE is unique due to the presence of both a nitrophenoxy methyl group and a furan ring, which confer distinct chemical and biological properties. Its specific combination of functional groups makes it a valuable compound for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-(4-CHLORO-2-FLUOROPHENYL)-5-[(2-NITROPHENOXY)METHYL]-2-FURAMIDE
Reactant of Route 2
Reactant of Route 2
N~2~-(4-CHLORO-2-FLUOROPHENYL)-5-[(2-NITROPHENOXY)METHYL]-2-FURAMIDE

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